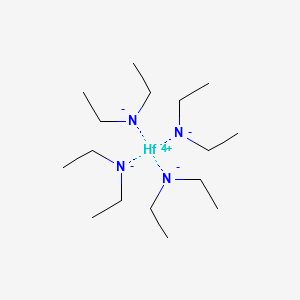

Hafnium, tetrakis(diethylamino)-

Description

BenchChem offers high-quality Hafnium, tetrakis(diethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium, tetrakis(diethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSQFQVDXIOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-55-6 | |

| Record name | Hafnium, tetrakis(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(diethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hafnium, tetrakis(diethylamino)- [Hf(NEt2)4] for Advanced Material Deposition

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of Hafnium, tetrakis(diethylamino)-, a critical organometallic precursor for the semiconductor industry. Tailored for researchers, material scientists, and process engineers, this document synthesizes field-proven insights with established scientific principles to facilitate its effective use in advanced thin-film deposition techniques.

Executive Summary: The Rise of a High-Performance Precursor

Hafnium, tetrakis(diethylamino)- (Hf(NEt2)4), also known as Tetrakis(diethylamido)hafnium(IV), is an organometallic compound that has become indispensable in the fabrication of next-generation electronic devices.[1][2] Its primary utility lies in its role as a superior precursor for depositing high-purity, ultrathin hafnium oxide (HfO₂) films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[3] HfO₂ is a cornerstone "high-k" dielectric material, enabling the continued miniaturization of transistors by replacing traditional silicon dioxide (SiO₂) gate dielectrics, thereby reducing current leakage and improving device performance.[4][5]

The preference for Hf(NEt2)4 over traditional inorganic precursors like hafnium tetrachloride (HfCl₄) stems from its favorable chemical properties: it is a liquid at room temperature with suitable volatility, and its decomposition pathways avoid the introduction of corrosive byproducts and contaminants into the deposition process.[3][6] This guide delves into the fundamental chemical characteristics that underpin these advantages.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Hf(NEt2)4 is paramount for its successful handling, storage, and application in deposition systems. The compound is highly sensitive to air and moisture, necessitating inert atmosphere techniques for all manipulations.[1]

Quantitative Data Summary

The key physical and chemical properties of Hafnium, tetrakis(diethylamino)- are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₄₀HfN₄ | [1] |

| Molecular Weight | 467.01 g/mol | [1] |

| CAS Number | 19824-55-6 | [2] |

| Appearance | Pale-yellow liquid | [1] |

| Melting Point | < -70 °C | [7] |

| Boiling Point | ~90 °C @ 0.1 Torr (~130 °C @ 0.01 mm Hg) | [7] |

| Vapor Pressure | ~1 Torr @ 80 °C | [3] |

| Density | ~1.25 g/cm³ | [7] |

| Solubility | Miscible with toluene, hexane, and octane | [7] |

Note: Physical properties such as boiling point can vary significantly with pressure. The provided vapor pressure is a critical parameter for establishing reproducible precursor delivery in ALD/CVD systems.

Synthesis and Purification: A Protocol Deep Dive

The synthesis of Hf(NEt2)4 is typically achieved via a salt metathesis reaction between a hafnium tetrahalide (commonly HfCl₄) and a diethylamide source, most often lithium diethylamide (LiNEt₂).[3][8] The driving force for this reaction is the formation of a stable, insoluble lithium chloride (LiCl) salt, which can be readily removed by filtration.[8] All steps must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent premature hydrolysis of the reactants and product.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of Hf(NEt₂)₄.

Detailed Experimental Protocol

This protocol is a modernized adaptation based on established literature procedures.[8][9]

-

Preparation of Lithium Diethylamide:

-

Under an argon atmosphere, add anhydrous diethylamine to a three-necked flask containing anhydrous n-hexane.

-

Cool the flask to between -40 °C and -80 °C using a suitable cooling bath.

-

Slowly add an equimolar amount of n-butyllithium solution dropwise while stirring vigorously.

-

After the addition is complete, allow the mixture to stir for an additional 10-12 hours to ensure complete formation of the lithium diethylamide slurry.[9]

-

-

Reaction with Hafnium Tetrachloride:

-

In a separate Schlenk flask, prepare a slurry of hafnium tetrachloride (1 molar equivalent) in anhydrous n-hexane.

-

Slowly add the HfCl₄ slurry to the lithium diethylamide slurry from Step 1. A molar ratio of approximately 4.1-4.2 equivalents of LiNEt₂ to 1 equivalent of HfCl₄ is typically used.[9]

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 20 °C and 60 °C.

-

Maintain stirring under an inert atmosphere for 24-30 hours.[9]

-

-

Isolation and Purification:

-

After the reaction is complete, allow the solid LiCl byproduct to settle.

-

Filter the mixture through a cannula or a filter frit to remove the precipitated LiCl.

-

Remove the n-hexane solvent from the filtrate under reduced pressure.

-

The crude Hf(NEt2)4 product is then purified by vacuum distillation. Collect the fraction distilling at approximately 145 °C at 50 mTorr to yield the pure, colorless to pale-yellow liquid product.[8]

-

Reactivity and Thermal Behavior

The utility of Hf(NEt2)4 as a precursor is defined by its reactivity profile, particularly its interactions with co-reactants and its response to thermal energy.

Hydrolysis and Air Sensitivity

Hf(NEt2)4 reacts readily with water and is sensitive to moisture in the air. This hydrolysis reaction cleaves the hafnium-nitrogen bonds to form hafnium oxide and releases diethylamine as a byproduct.[1]

Reaction: Hf(NEt₂)₄ + 2H₂O → HfO₂ + 4HNEt₂

This inherent reactivity is harnessed in ALD processes where water is used as the oxygen source. However, it also underscores the critical need for anhydrous handling conditions to maintain precursor purity and prevent uncontrolled particle formation.

Thermal Decomposition

The thermal stability of Hf(NEt2)4 is a crucial parameter that defines the "ALD window"—the temperature range in which self-limiting surface reactions occur without significant thermal decomposition of the precursor in the gas phase.[10] Studies on related hafnium amide precursors show that thermal decomposition begins to occur at temperatures above 300°C.[10][11] For instance, the related precursor Tetrakis(ethylmethylamino)hafnium (TEMAHf) experiences rapid decomposition between 275°C and 300°C.[11][12] This decomposition can lead to a non-ideal Chemical Vapor Deposition (CVD) growth component, resulting in higher impurity levels and poor film uniformity.[6]

The decomposition pathway involves the cleavage of the Hf-N bonds. The liberated diethylamido ligands can undergo further reactions, such as β-hydride elimination, which can be a source of carbon and nitrogen impurities in the deposited film if the deposition temperature is too high.[13]

Application in Thin Film Deposition

The premier application of Hf(NEt2)4 is as a precursor for the deposition of hafnium-based thin films, most notably HfO₂, for the semiconductor industry.

Rationale for Precursor Selection

Caption: Comparison of Hf(NEt₂)₄ and HfCl₄ as ALD precursors.

The choice of Hf(NEt2)4 over HfCl₄ is driven by several key factors:

-

Corrosion and Contamination: The reaction of HfCl₄ with water produces hydrochloric acid (HCl), which is highly corrosive to the deposition chamber and can etch the growing film.[6] Furthermore, chlorine atoms can be incorporated into the film, degrading its electrical properties. Hf(NEt2)4 produces the relatively benign byproduct diethylamine.

-

Precursor Delivery: As a liquid with moderate vapor pressure, Hf(NEt2)4 is easier to handle and deliver into the reactor with high precision compared to solid HfCl₄, which requires high-temperature sublimation.[3]

Atomic Layer Deposition (ALD) of HfO₂

ALD is a process that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This allows for exceptional conformity and precise thickness control, which are essential for modern nanoelectronics.

A typical thermal ALD cycle for HfO₂ deposition consists of four steps, performed at a substrate temperature within the ALD window (e.g., 200-300°C).[10][14]

-

Hf(NEt2)4 Pulse: A pulse of vaporized Hf(NEt2)4 is introduced into the reactor. The precursor molecules chemisorb onto the substrate surface (e.g., a hydroxylated silicon surface, -OH), reacting with the surface groups.

-

Surface Reaction: -OH(s) + Hf(NEt₂)₄(g) → -O-Hf(NEt₂)₃(s) + HNEt₂(g)

-

-

Inert Gas Purge: An inert gas (e.g., N₂ or Ar) flows through the chamber to remove any unreacted Hf(NEt2)4 molecules and the diethylamine byproduct from the gas phase.

-

Oxidant (H₂O) Pulse: A pulse of the co-reactant, typically water vapor, is introduced. The water molecules react with the diethylamido ligands on the hafnium-terminated surface, creating a hydroxylated HfO₂ surface and releasing more diethylamine.

-

Surface Reaction: -O-Hf(NEt₂)₃(s) + 3H₂O(g) → -O-Hf(OH)₃(s) + 3HNEt₂(g)

-

-

Inert Gas Purge: A final purge step removes the excess water vapor and diethylamine byproduct, completing one ALD cycle and leaving a surface ready for the next Hf(NEt2)4 pulse.

This cycle is repeated until the desired film thickness is achieved. The self-limiting nature of each half-reaction ensures that growth stops once all available surface sites have reacted, leading to highly uniform films.[15]

Caption: Schematic of an ALD cycle for HfO₂ deposition.

Safety and Handling

Hafnium, tetrakis(diethylamino)- is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Flammability: It is a flammable liquid and vapor.

-

Water Reactivity: It reacts violently with water, releasing flammable gases which may ignite spontaneously.

-

Toxicity: It is irritating to the eyes, respiratory system, and skin, and can cause severe skin burns.

Handling Recommendations:

-

Always handle under an inert atmosphere (glovebox or Schlenk line).

-

Use anhydrous solvents and thoroughly dried glassware.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Store in a tightly sealed container under an inert atmosphere, away from heat, sparks, and moisture.

References

- EvitaChem. (n.d.). Hafnium, tetrakis(diethylamino)-.

- Google Patents. (2012). CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium.

- Liu, X., et al. (2005). ALD of Hafnium Oxide Thin Films from Tetrakis(ethylmethylamino)hafnium and Ozone. Journal of The Electrochemical Society, 152(3), G213-G219.

- van der Werff, B. R., et al. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv.

- Baji, Z., et al. (2022). Investigation of the Tetrakis(dimethylamino)hafnium and H₂S ALD Process: Effects of Deposition Temperature and Annealing. Solids, 3(2), 258-270.

- Ohshita, Y., et al. (2002). Using tetrakis-diethylamido-hafnium for HfO₂ thin-film growth in low-pressure chemical vapor deposition. Thin Solid Films, 406(1-2), 215-218.

- Repository of the Academy's Library. (2022). Investigation of the Tetrakis(dimethylamino)hafnium and H2S ALD Process: Effects of Deposition Temperature and Annealing.

- Kim, H., et al. (2016). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition. Applied Science and Convergence Technology, 25(3), 59-63.

- ResearchGate. (n.d.). Atomic layer deposition of HfO2 onto Si using Hf(NMe2)4.

- ResearchGate. (n.d.). Tetrakis(dimethylamido)hafnium Adsorption and Reaction on Hydrogen Terminated Si(100) Surfaces.

- Applied Science and Convergence Technology. (2016). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition.

- ResearchGate. (n.d.). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition.

- ResearchGate. (n.d.). Atomic Layer Deposition of Hafnium Dioxide Films from Hafnium Tetrakis(ethylmethylamide) and Water.

- MOCVD Precursor Encyclopedia. (n.d.). HAFNIUM ALKYLAMIDES.

- Pure. (2017). Atomic layer deposition of HfO2 using HfCp(NMe2)3 and O2 plasma.

- Kojundo Chemical Laboratory Co., Ltd. (2006). Hf(NEt2)4 Data Sheet.

- PubChem. (n.d.). Hafnium, tetrakis(diethylamino)-.

Sources

- 1. Buy Hafnium, tetrakis(diethylamino)- (EVT-1482633) | 19962-12-0 [evitachem.com]

- 2. Hafnium, tetrakis(diethylamino)- | C16H40HfN4 | CID 140612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-asct.org [e-asct.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.tue.nl [pure.tue.nl]

- 7. kojundo.co.jp [kojundo.co.jp]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. e-asct.org [e-asct.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. hwpi.harvard.edu [hwpi.harvard.edu]

An In-depth Technical Guide to the Synthesis of Hafnium, tetrakis(diethylamino)-

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Hafnium, tetrakis(diethylamino)- (Hf(NEt₂)₄), a key organometallic precursor, is of paramount importance in the fabrication of high-k dielectric hafnium oxide (HfO₂) thin films for the semiconductor industry through techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Hf(NEt₂)₄, with a primary focus on the industrially relevant and scientifically robust salt metathesis route. This document delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a comparative analysis of alternative synthetic strategies. Safety considerations and detailed characterization of the final product are also discussed to ensure a holistic understanding for researchers and professionals in the field.

Introduction

The relentless miniaturization of electronic components has necessitated the replacement of traditional silicon dioxide gate dielectrics with materials possessing a higher dielectric constant (high-k). Hafnium oxide has emerged as a leading candidate due to its excellent dielectric properties, thermal stability, and compatibility with existing silicon-based manufacturing processes. The quality of the deposited HfO₂ thin films is critically dependent on the purity and properties of the hafnium precursor. Hafnium, tetrakis(diethylamino)-, a yellow, moisture-sensitive liquid, is a favored precursor owing to its volatility, thermal stability, and clean decomposition pathways. This guide aims to equip researchers and process chemists with the fundamental knowledge and practical protocols for the successful synthesis of this vital compound.

Primary Synthesis Route: Salt Metathesis

The most prevalent and efficient method for the synthesis of Hafnium, tetrakis(diethylamino)- is the salt metathesis reaction. This method involves the reaction of a hafnium halide, typically hafnium tetrachloride (HfCl₄), with a lithium amide, in this case, lithium diethylamide (LiNEt₂).

Causality and Mechanistic Insights

The salt metathesis reaction is an ion exchange process driven by the formation of a thermodynamically stable and insoluble by-product, which in this case is lithium chloride (LiCl).[1][2] The general equation for this reaction is:

HfCl₄ + 4 LiNEt₂ → Hf(NEt₂)₄ + 4 LiCl(s)

The driving force for this reaction is the large negative enthalpy of formation of the lithium chloride lattice. In a non-polar solvent like n-hexane, the highly polar LiCl precipitates out of the reaction mixture, effectively driving the equilibrium towards the formation of the desired product, Hf(NEt₂)₄.[3] This insolubility of LiCl in the reaction medium is a critical factor for achieving high yields and simplifying the purification process. The reaction proceeds through a stepwise substitution of the chloride ligands on the hafnium center with the diethylamido ligands.

The choice of lithium diethylamide as the aminating agent is strategic. It is a strong nucleophile and a potent base, readily prepared in situ from the deprotonation of diethylamine by an organolithium reagent, typically n-butyllithium (n-BuLi). This in situ generation avoids the need to isolate the often pyrophoric and unstable lithium amide.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Hafnium, tetrakis(diethylamino)- via salt metathesis.

Detailed Step-by-Step Experimental Protocol

This protocol is a synthesis of best practices from the scientific literature and should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Materials and Equipment:

-

Hafnium tetrachloride (HfCl₄, high purity)

-

Diethylamine (HN(Et)₂, distilled from CaH₂ prior to use)

-

n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M solution in hexanes)

-

Anhydrous n-hexane (distilled from sodium/benzophenone ketyl)

-

Schlenk line or glovebox for inert atmosphere operations

-

Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas inlet/outlet

-

Low-temperature bath (e.g., dry ice/acetone or cryocooler)

-

Cannula and syringes for liquid transfers

-

Filtration apparatus (e.g., Schlenk filter frit)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Lithium Diethylamide:

-

Under a positive pressure of an inert gas (e.g., argon or nitrogen), charge a three-neck flask with anhydrous n-hexane and distilled diethylamine (4.2 equivalents relative to HfCl₄).

-

Cool the solution to -78 °C to 0 °C in a low-temperature bath.

-

Slowly add n-butyllithium (4.1 equivalents) dropwise via a dropping funnel or syringe while vigorously stirring. The addition should be controlled to maintain the desired temperature.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure complete formation of lithium diethylamide. A white precipitate of LiNEt₂ may form.

-

-

Reaction with Hafnium Tetrachloride:

-

Cool the freshly prepared lithium diethylamide suspension to 0 °C.

-

In a separate Schlenk flask, prepare a slurry of hafnium tetrachloride (1.0 equivalent) in a minimal amount of anhydrous n-hexane.

-

Slowly add the HfCl₄ slurry to the stirred LiNEt₂ solution portion-wise. This reaction is exothermic, and the temperature should be carefully monitored and maintained at or below room temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The mixture will become a thick, off-white to yellowish slurry due to the precipitation of LiCl.

-

-

Work-up and Purification:

-

Remove the solvent and any unreacted diethylamine in vacuo.

-

Extract the product from the solid residue with a non-polar solvent such as pentane or fresh hexane and filter through a medium porosity frit to remove the insoluble lithium chloride.

-

Wash the LiCl cake with additional solvent to ensure complete extraction of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or liquid.

-

For high-purity material required for electronic applications, the crude product should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~110-115 °C at 0.1 Torr).

-

Alternative Synthesis Routes

While salt metathesis is the preferred method, other routes to Hf(NEt₂)₄ have been explored.

Direct Amination

This method involves the direct reaction of hafnium tetrachloride with an excess of diethylamine.

HfCl₄ + 5 HNEt₂ → Hf(NEt₂)₄ + 4 [H₂NEt₂]Cl

The reaction is typically performed in a non-polar solvent. The excess diethylamine acts as both a reactant and a base to sequester the hydrogen chloride (HCl) generated, forming diethylammonium chloride. While conceptually simpler, this method often suffers from incomplete reaction and difficulties in separating the product from the ammonium salt by-product, leading to lower yields and purity compared to the salt metathesis route.

Transamination

Transamination involves the reaction of a pre-existing metal amide with a different amine. For the synthesis of Hf(NEt₂)₄, this could theoretically involve the reaction of another hafnium amide, such as Hafnium, tetrakis(dimethylamino)- (Hf(NMe₂)₄), with diethylamine.

Hf(NMe₂)₄ + 4 HNEt₂ ⇌ Hf(NEt₂)₄ + 4 HNMe₂

This reaction is an equilibrium process. To drive the reaction to completion, the more volatile dimethylamine by-product would need to be continuously removed from the reaction mixture. This method is not commonly employed for the synthesis of Hf(NEt₂)₄ due to the need for a pre-synthesized hafnium amide precursor and the complexities of driving the equilibrium.

Comparative Analysis of Synthesis Methods

| Method | Precursors | Key Advantages | Key Disadvantages | Typical Yield | Purity |

| Salt Metathesis | HfCl₄, LiNEt₂ (from HNEt₂ and n-BuLi) | High yield, high purity, thermodynamically favorable, by-product is easily removed. | Requires the use of pyrophoric n-butyllithium, stringent inert atmosphere techniques. | > 80% | High (>99%) |

| Direct Amination | HfCl₄, HNEt₂ | Simpler reagents, avoids organolithium compounds. | Lower yield, incomplete reaction, difficult by-product removal. | Moderate | Variable |

| Transamination | Hf(NR₂)₄, HNEt₂ | Can be used for ligand exchange. | Equilibrium-limited, requires a pre-existing metal amide, complex to drive to completion. | Variable | Variable |

Product Characterization

The identity and purity of the synthesized Hafnium, tetrakis(diethylamino)- should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum in a deuterated solvent (e.g., C₆D₆) will show characteristic resonances for the ethyl groups of the diethylamido ligands.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Hf).

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of metallic impurities, which is critical for semiconductor applications.

Safety and Handling

Hafnium, tetrakis(diethylamino)- and its precursors require careful handling due to their reactivity and potential hazards.

-

Hafnium, tetrakis(diethylamino)-: This compound is moisture-sensitive and will react with water to release diethylamine.[4] It should be handled under an inert atmosphere. While not pyrophoric, it is flammable.[4]

-

Hafnium Tetrachloride: A corrosive solid that reacts with moisture in the air to produce HCl.[5] It should be handled in a dry environment.

-

n-Butyllithium: A pyrophoric liquid that will ignite spontaneously on contact with air. It must be handled with extreme care using appropriate inert atmosphere techniques.

-

Diethylamine: A flammable and corrosive liquid with a strong odor.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, flame-retardant lab coat, and compatible gloves when handling these chemicals.[6][7] All manipulations should be performed in a well-ventilated fume hood or a glovebox.

Conclusion

The synthesis of Hafnium, tetrakis(diethylamino)- is a critical process for the advancement of modern electronics. The salt metathesis reaction stands out as the most reliable and high-yielding method, providing a product of the purity required for demanding applications in the semiconductor industry. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol under inert conditions, and adherence to strict safety procedures are paramount for the successful and safe synthesis of this important organometallic precursor. This guide provides the foundational knowledge and practical insights to enable researchers and professionals to confidently approach the synthesis of Hafnium, tetrakis(diethylamino)-.

References

- Ereztech LLC. (2023). Tetrakis(dimethylamino)hafnium(IV)

- Santa Cruz Biotechnology, Inc. (2017). Tetrakis(ethylmethylamino)

- Sigma-Aldrich. Material Safety Data Sheet for Tetrakis(diethylamido)hafnium(IV). Product Number 455202.

- Sigma-Aldrich. (2024). Safety Data Sheet for Tetrakis(dimethylamido)hafnium(IV). Product Number 666610.

-

Quora. (2019). Why is LiCl soluble in an organic solvent? Retrieved from [Link]

-

Gauth. (n.d.). In which liquid solvent would the solubility of lithium chloride (LiCl) be lowest? Retrieved from [Link]

- ESPI Metals. (2015).

-

Wikipedia. (n.d.). Lithium chloride. Retrieved from [Link]

-

Reddit. (2023). 7-Li NMR References. r/Chempros. Retrieved from [Link]

- Figshare. (2016). Synthesis and Characterization of Lithium, Zirconium, and Hafnium Derivatives of N-Isopropyl-2-(isopropylamino)

- Google Patents. (n.d.). The synthetic method of tetrakis (dimethylamino) hafnium. CN102417517A.

- ResearchGate. (1997). Synthesis and Crystal Structure of an 8-Coordinated Tetrakis[2-(phenylamido)pyridine]hafnium(IV)

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2021).

- Cambridge Core. (2011). Evaluation of tetrakis(diethylamino)hafnium Precursor in the Formation of Hafnium Oxide Films Using Atomic Layer Deposition. MRS Online Proceedings Library (OPL).

- ResearchGate. (n.d.). Synthesis and Structural Characterization of a Family of Modified Hafnium tert-Butoxide for Use as Precursors to Hafnia Nanoparticles.

- Sci-Hub. (1962). 895. Transamination of tetrakisdimethylaminodiboron with aliphatic diamines. Journal of the Chemical Society (Resumed).

- Kojundo Chemical Laboratory Co., Ltd. (2006). Hf(NEt2)

- Taylor & Francis. (2019).

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathways of Hafnium, tetrakis(diethylamino)-

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Precursor Integrity in Advanced Material Deposition

Hafnium, tetrakis(diethylamino)- (Hf(NEt2)4), a prominent organometallic compound, is a cornerstone precursor in the semiconductor industry for the deposition of high-κ dielectric hafnium oxide (HfO2) and hafnium silicate (HfSiOx) thin films.[1][2] Its utility in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) processes stems from its liquid state at room temperature, moderate vapor pressure (1 torr at 80 °C), and favorable reactivity.[2] However, the successful fabrication of high-quality, uniform, and pure films is intrinsically linked to the thermal behavior of the precursor.

This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Hf(NEt2)4. Understanding these characteristics is not merely academic; it is fundamental to defining the operational temperature window for deposition processes, controlling film composition, minimizing impurities, and ultimately, ensuring the performance and reliability of next-generation electronic devices. We will explore the causality behind experimental methodologies, present self-validating protocols for analysis, and detail the chemical transformations that govern the transition from a molecular precursor to a solid-state material.

Section 1: Thermal Stability Profile of Hf(NEt2)4

The thermal stability of an ALD/CVD precursor dictates the "ALD window," a critical temperature range where the deposition is self-limiting and well-controlled. Below this window, the precursor may not have sufficient energy to react completely with the surface, leading to low growth rates and impurity incorporation. Above this window, the precursor begins to thermally decompose in the gas phase or on the surface, resulting in uncontrolled, CVD-like growth, poor film conformity, and significant contamination from ligand fragments.[3]

For hafnium amide precursors, this upper-temperature limit is a crucial parameter. Studies on closely related compounds, such as Tetrakis-ethylmethylaminohafnium (TEMAHf), provide a reliable benchmark. In-situ Fourier-Transform Infrared (FT-IR) spectroscopy experiments, which monitor the vibrational modes of the molecule, show a rapid decrease in the absorption peaks corresponding to C-H bonds at temperatures around 275°C to 300°C .[4][5][6] This disappearance of characteristic ligand peaks signifies the onset of rapid molecular decomposition.

Thermogravimetric Analysis (TGA) offers a quantitative measure of stability. Comparative studies of common hafnium precursors show that Hf(NEt2)4 (also referred to as TDEAH) has a higher tendency to decompose before evaporation under atmospheric pressure compared to other precursors.[7] This is evidenced by a higher percentage of non-volatile residue, which is the mass remaining after the heating cycle, indicative of decomposition into less volatile species.

Data Presentation: Comparative Thermal Properties of Hafnium Precursors

The choice of precursor is often a trade-off between volatility, reactivity, and thermal stability. The following table summarizes key thermal data, illustrating the comparative stability of Hf(NEt2)4.

| Precursor | Common Abbreviation | Non-Volatile Residue (%) (TGA @ 760 Torr)[7] | General Thermal Stability Order[1] |

| Hafnium, tetrakis(diethylamino)- | Hf(NEt2)4 or TDEAH | 7.3 | Less Stable |

| Hafnium, tetrakis(dimethylamino)- | Hf(NMe2)4 or TDMAH | 3.4 | More Stable |

| Hafnium, tetrakis(ethylmethylamino)- | Hf(N(Et)Me)4 or TEMAH | 2.1 | Most Stable |

This data underscores that Hf(NEt2)4 is more thermally sensitive than its dimethylamino and ethylmethylamino counterparts, a critical consideration for process design.

Section 2: Elucidating the Decomposition Pathways

The decomposition of Hf(NEt2)4 is a complex process involving multiple potential reaction pathways, influenced by temperature, pressure, and the presence of reactive surfaces or co-reagents. The primary mechanisms involve the cleavage of the weakest bonds within the molecule.

Homolytic Bond Cleavage (Gas-Phase Decomposition)

At elevated temperatures (>300°C), the precursor gains sufficient thermal energy to initiate homolytic cleavage of the Hf-N bonds, which are weaker than the C-N or C-H bonds within the diethylamino ligand.[3] This initial fragmentation generates highly reactive radical species.

Initiation Step: Hf(N(C2H5)2)4 → •Hf(N(C2H5)2)3 + •N(C2H5)2

The resulting diethylamino radical (•N(C2H5)2) and the hafnium-centered radical are unstable and can undergo a cascade of subsequent reactions. These can include hydrogen abstraction from other precursor molecules or intramolecular rearrangements, leading to the formation of various volatile organic byproducts and, critically, the incorporation of carbon and nitrogen into the growing film.[3][5] The heat energy breaks down C-H bonds, leaving residual carbon with unpaired electrons that can strongly bond to the substrate surface.[5]

Surface-Mediated Decomposition (Desired ALD Pathway)

In a controlled ALD process, the desired reaction is not gas-phase decomposition but a sequential, self-limiting surface reaction. For deposition on a hydroxylated surface (e.g., Si-OH), the mechanism is a ligand exchange reaction .[8][9]

-

Chemisorption: The Hf(NEt2)4 molecule physisorbs onto the surface.

-

Ligand Exchange: A proton from a surface hydroxyl group is transferred to the nitrogen atom of a diethylamino ligand, forming volatile diethylamine (HN(C2H5)2). Simultaneously, a strong Hf-O bond forms between the hafnium atom and the surface oxygen.

Reaction: Surface-OH + Hf(N(C2H5)2)4 → Surface-O-Hf(N(C2H5)2)3 + HN(C2H5)2 (g)

This reaction is highly favorable and proceeds with a relatively low energy barrier for hafnium amides, making them highly reactive and suitable for low-temperature ALD.[9] This pathway leaves a hafnium-containing monolayer on the surface, ready for the subsequent co-reactant pulse (e.g., water or ozone). This is the foundation of the layer-by-layer growth that defines ALD.

Section 3: Experimental Protocols for Thermal Analysis

To ensure trustworthiness and reproducibility, the characterization of precursor thermal stability must follow rigorous, self-validating protocols. The combination of Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) is a powerful approach for simultaneously measuring mass loss and identifying the evolved gaseous decomposition products.

Protocol: TGA-MS Analysis of Hf(NEt2)4 Decomposition

Objective: To determine the decomposition temperature and identify the gaseous byproducts of Hf(NEt2)4 thermal decomposition.

Methodology:

-

System Preparation (The Causality of Inertness): The TGA-MS system, including the transfer line to the mass spectrometer, must be thoroughly purged with a high-purity inert gas (e.g., Argon or Nitrogen). This step is critical to prevent oxidation of the precursor, ensuring that the observed mass loss and evolved species are due solely to thermal decomposition and not a reaction with atmospheric oxygen or moisture.

-

Sample Loading: Inside an inert-atmosphere glovebox, load a precise amount (typically 5-10 mg) of Hf(NEt2)4 into a TGA crucible. The use of a glovebox is non-negotiable to prevent premature degradation of the air- and moisture-sensitive precursor.

-

Experimental Conditions:

-

Atmosphere: High-purity Argon, with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A controlled ramp of 10 °C/min. This rate is slow enough to ensure thermal equilibrium but fast enough to complete the experiment in a reasonable timeframe.

-

Temperature Range: 30 °C to 600 °C. This range covers initial evaporation through complete decomposition.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA curve) and the mass spectra of the evolved gases (MS data) as a function of temperature.

-

The MS should be set to scan a mass-to-charge (m/z) range relevant to the expected fragments of the diethylamino ligand (e.g., m/z = 15-100).

-

-

Data Analysis & Validation:

-

The TGA curve will show an initial mass loss corresponding to evaporation, followed by a second, more rapid mass loss indicating decomposition. The onset temperature of the second mass loss is the decomposition temperature.

-

Correlate the MS ion currents with the TGA mass loss regions. The appearance of specific m/z fragments that coincides with the decomposition step in the TGA validates the identity of the decomposition products. For example, a strong signal at m/z = 72 or 73 would correspond to diethylamine.

-

Conclusion

The thermal stability of Hafnium, tetrakis(diethylamino)- is a defining characteristic that governs its application in semiconductor manufacturing. With a decomposition onset around 275-300°C, Hf(NEt2)4 possesses a viable, albeit comparatively narrow, processing window for ALD and CVD applications. The primary decomposition pathway at elevated temperatures involves Hf-N bond cleavage, which can lead to the undesirable incorporation of carbon and nitrogen impurities. However, under optimized ALD conditions, a surface-mediated ligand exchange reaction provides a controlled, self-limiting pathway for thin film growth.

A thorough understanding of these thermal properties and reaction mechanisms, validated through rigorous experimental protocols such as TGA-MS and in-situ FT-IR, is paramount. This knowledge empowers researchers and process engineers to select optimal deposition parameters, mitigate impurity incorporation, and ultimately harness the full potential of Hf(NEt2)4 for the fabrication of high-performance electronic materials.

References

-

The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO 2 Film Growth using Atomic Layer Deposition. (2016). ResearchGate. [Link]

-

Oh, N. K., Kim, J.-T., Ahn, J.-K., Kang, G., Kim, S. Y., & Yun, J.-Y. (2016). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition. Applied Science and Convergence Technology, 25(3), 60-64. [Link]

-

HAFNIUM ALKYLAMIDES. MOCVD Precursor Encyclopedia. [Link]

-

Nagy, Á., Fogarassy, Z., Varga, M., et al. (2022). Investigation of the Tetrakis(dimethylamino)hafnium and H2S ALD Process: Effects of Deposition Temperature and Annealing. Nanomaterials, 12(9), 1541. [Link]

-

Oh, N. K., Kim, J.-T., Ahn, J.-K., Kang, G., Kim, S. Y., & Yun, J.-Y. (2016). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition. Applied Science and Convergence Technology. [Link]

-

Request PDF: Atomic Layer Deposition of Hafnium Dioxide Films from Hafnium Tetrakis(ethylmethylamide) and Water. ResearchGate. [Link]

-

Soulet, A., et al. Optimizing the selection and supply of Hf precursor candidates for gate oxide. Air Liquide. [Link]

-

Ohshita, Y., Ogura, A., Hoshino, A., Hiiro, S., & Machida, H. (2002). Using tetrakis-diethylamido-hafnium for HfO 2 thin-film growth in low-pressure chemical vapor deposition. Thin Solid Films, 406(1-2), 215-218. [Link]

-

Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Semantic Scholar. [Link]

-

Hafnium, tetrakis(diethylamino)-. PubChem. [Link]

-

Nguyen, T. B., et al. (2023). Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. MDPI. [Link]

-

Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. ResearchGate. [Link]

-

TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. ResearchGate. [Link]

-

TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. PubMed. [Link]

-

TG-FTIR, DSC, and Quantum-Chemical Studies on the Thermal Decomposition of Quaternary Ethylammonium Halides. ResearchGate. [Link]

Sources

- 1. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e-asct.org [e-asct.org]

- 6. e-asct.org [e-asct.org]

- 7. balazs.com [balazs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Safety and handling precautions for Hafnium, tetrakis(diethylamino)-.

An In-depth Technical Guide to the Safe Handling of Hafnium, tetrakis(diethylamino)-

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety and handling precautions for Hafnium, tetrakis(diethylamino)-. As a Senior Application Scientist, the following protocols and insights are based on established safety data and field-proven best practices for managing air- and moisture-sensitive organometallic compounds.

Understanding the Inherent Risks: A Compound Profile

Hafnium, tetrakis(diethylamino)- (CAS No. 19824-55-6) is an organometallic compound utilized in materials science, particularly as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for producing hafnium-based thin films.[1] Its utility is matched by its significant reactivity, which necessitates stringent handling protocols.

The primary hazards associated with this compound are its flammability, reactivity with water, and corrosivity.[2] It is a pyrophoric substance, meaning it can spontaneously ignite in air, and it reacts violently with water, releasing flammable gases.[2][3][4] Direct contact can cause severe skin burns and eye damage.[3][5][6]

Table 1: Chemical and Physical Properties of Hafnium, tetrakis(diethylamino)-

| Property | Value |

| Molecular Formula | C₁₆H₄₀HfN₄[1][2] |

| Molecular Weight | 467.01 g/mol [1][2] |

| Appearance | Yellow liquid[1][7] |

| Boiling Point | Approximately 130°C[1] |

| CAS Number | 19824-55-6[2][7] |

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the air- and moisture-sensitive nature of Hafnium, tetrakis(diethylamino)-, all manipulations should be conducted within an inert atmosphere.[8][9]

Engineering Controls: The First Line of Defense

-

Glovebox: The preferred environment for handling this compound is a glovebox with a continuously purified inert atmosphere (e.g., nitrogen or argon).[10][11]

-

Schlenk Line: For laboratories not equipped with a glovebox, a Schlenk line can be used for transfers and reactions under an inert gas.[12][13][14] This technique requires specialized, dry glassware.[9][15]

-

Fume Hood: All work must be performed in a well-ventilated fume hood to mitigate inhalation risks and in case of accidental release.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A multi-layered approach to PPE is critical to prevent exposure.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[5][16]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[8][18]

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to meticulous handling and storage procedures is paramount to prevent accidents.

Handling Procedures

-

Inert Atmosphere Transfer: All transfers of Hafnium, tetrakis(diethylamino)- must be conducted under an inert atmosphere using either a glovebox or Schlenk line techniques with cannula transfer.[12][13][14]

-

Syringe Usage: If using a syringe for transfer, ensure it is clean, dry, and has been purged with inert gas.[9] To prevent leaks and bubble formation, inject a volume of inert gas equivalent to the liquid to be drawn, and allow the pressure to fill the syringe.[9]

-

Grounding: All containers and transfer equipment must be properly grounded to prevent static discharge, which can be an ignition source.[17][18]

Storage Requirements

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][8]

-

Inert Atmosphere: The compound must be stored under an inert gas.[5][8]

-

Incompatibilities: Keep away from heat, ignition sources, and incompatible materials such as water, acids, alcohols, and oxidizing agents.[4][17]

Emergency Preparedness: Spill and Exposure Response

Prompt and correct response to spills or exposures is critical.

Spill Response

In the event of a small, manageable spill:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

-

Isolate and Contain: Remove all ignition sources.[5] Contain the spill using a non-combustible absorbent material like dry sand or vermiculite.[8] DO NOT USE WATER. [19]

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for disposal.[17]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by water, once the pyrophoric material has been completely removed and quenched.

For large spills, evacuate the area immediately and contact emergency services.[16][20]

First Aid Measures

Table 2: First Aid for Exposure to Hafnium, tetrakis(diethylamino)-

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately remove contaminated clothing.[5] Rinse skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.[5][6] |

| Inhalation | Move the person to fresh air.[5][8] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |

Responsible Disposal

Unused or waste Hafnium, tetrakis(diethylamino)- must be disposed of as hazardous waste.

Quenching Procedure

Small residual amounts of the compound can be quenched before disposal. This should only be performed by trained personnel in a controlled environment.

-

Dilution: Dilute the compound with a high-boiling, non-reactive solvent like heptane in a reaction flask under an inert atmosphere.

-

Cooling: Place the flask in an ice bath to manage the exothermic reaction.

-

Slow Addition of Quenching Agent: Slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.

-

Secondary Quench: After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[20]

-

Final Quench: Finally, very slowly add water dropwise to neutralize any remaining reactive material.

Waste Disposal

The quenched material and any contaminated absorbents should be collected in a properly labeled, sealed container for disposal by a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[6][8]

Conclusion

The safe handling of Hafnium, tetrakis(diethylamino)- is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. A thorough understanding of the compound's reactivity and potential hazards is the foundation of a safe laboratory environment. This guide serves as a technical resource to empower researchers to work confidently and safely with this valuable but hazardous material.

References

- EvitaChem. (n.d.). Hafnium, tetrakis(diethylamino)-.

- Sigma-Aldrich. (2013). Tetrakis(dimethylamido)hafnium Safety Data Sheet.

- Strem Chemicals, Inc. (n.d.). MATERIAL SAFETY DATA SHEET: Tetrakis(dimethylamino)hafnium.

-

James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]

-

The University of Manchester. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

-

Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

-

Gelest, Inc. (2015). HAFNIUM TETRAKIS(ETHYLMETHYLAMIDE) Safety Data Sheet. Retrieved from [Link]

- Anonymous. (2021). Tetrakis(diethylamino)

-

Ereztech LLC. (2023). HF2684 Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hafnium, tetrakis(diethylamino)-. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). MATERIAL SAFETY DATA SHEET: TETRAKIS(DIETHYLAMIDO)HAFNIUM(IV), 99.99%.

- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.

- Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.

- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.

- University of Chicago. (n.d.).

- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids.

-

Ereztech. (n.d.). Tetrakis(diethylamino)hafnium. Retrieved from [Link]

- Xi'an Zhiyue Material Tech. Co., Ltd. (n.d.). Tetrakis(diethylamino)hafnium (IV).

Sources

- 1. Buy Hafnium, tetrakis(diethylamino)- (EVT-1482633) | 19962-12-0 [evitachem.com]

- 2. Hafnium, tetrakis(diethylamino)- | C16H40HfN4 | CID 140612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.strem.com [sds.strem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. umass.edu [umass.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Tetrakis(diethylamino)hafnium | Tetrakis(diethylamido)hafnium(IV) | HfC16H40N4 - Ereztech [ereztech.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. cmu.edu [cmu.edu]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 16. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 17. gelest.com [gelest.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. ereztech.com [ereztech.com]

- 20. pnnl.gov [pnnl.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrakis(diethylamino)hafnium(IV) (CAS 19824-55-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic request associated CAS number 19824-55-6 with "[(2-amino-2-carboxyethyl)dithio]arsinous acid S-ester with thioarsonous acid." However, extensive database searches have conclusively identified CAS 19824-55-6 as Tetrakis(diethylamino)hafnium(IV). This guide will focus on the physical and chemical properties of Tetrakis(diethylamino)hafnium(IV).

Introduction

Tetrakis(diethylamino)hafnium(IV), with the chemical formula Hf[N(CH₂CH₃)₂]₄, is an organometallic compound of hafnium.[1] It is recognized for its utility as a precursor in various chemical reactions, particularly in the fields of materials science and organic synthesis. Its applications include serving as a catalyst in hydrogenation reactions and carbon-hydrogen bond activation.[2] Furthermore, it can be employed as a pre-denitrification agent for the removal of nitrogen contaminants.[2] The compound typically appears as a light yellow liquid or a yellow powder and is soluble in non-polar solvents like benzene and carbon disulfide.[1][2]

Part 1: Core Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of Tetrakis(diethylamino)hafnium(IV) is paramount for its safe handling, storage, and application in experimental settings. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 19824-55-6 | [1][2][3][4] |

| Molecular Formula | C₁₆H₄₀HfN₄ | [2] |

| Molecular Weight | 467.01 g/mol | [1][2] |

| Appearance | Light yellow liquid or yellow powder | [2] |

| Density | 1.249 g/mL at 25 °C | [2][5][4] |

| Melting Point | -68 °C | [2] |

| Boiling Point | 130 °C at 0.01 mmHg | [2][5] |

| Flash Point | 10 °C (50 °F) - closed cup | [2][5][3] |

| Solubility in Water | Reacts violently | [3] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., benzene, carbon disulfide) | [2] |

Part 2: Synthesis and Reactivity

Synthesis Protocol

The synthesis of Tetrakis(diethylamino)hafnium(IV) is typically achieved through the reaction of hafnium chloride (HfCl₄) with diethylamine. A critical aspect of this synthesis is the maintenance of an inert atmosphere, such as under nitrogen (N₂), to prevent unwanted side reactions with air and moisture.[2]

Experimental Workflow for Synthesis:

Caption: Synthetic route for Tetrakis(diethylamino)hafnium(IV).

Reactivity Profile

Tetrakis(diethylamino)hafnium(IV) is a reactive compound, particularly with water. It reacts violently with water and is also classified as a flammable liquid.[5][3] Its handling requires stringent safety precautions to avoid exposure to moisture and ignition sources.

Part 3: Safety and Handling

Given its reactive and hazardous nature, the proper handling and storage of Tetrakis(diethylamino)hafnium(IV) are crucial to ensure laboratory safety.

Hazard Identification

The compound is associated with the following hazard classifications:

-

Water-Reactive: It reacts violently with water, releasing flammable gases.[5][3]

-

Irritant: It is irritating to the eyes, respiratory system, and skin.[2]

Safety Data Summary:

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H261: In contact with water releases flammable gases. | P231 + P232: Handle and store contents under inert gas. Protect from moisture. |

| H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Recommended Handling Protocol

The following workflow outlines the essential steps for safely handling Tetrakis(diethylamino)hafnium(IV) in a laboratory setting.

Caption: Recommended safe handling workflow for Tetrakis(diethylamino)hafnium(IV).

References

-

CAS 19824-55-6 - ChemBK. (2024-04-10). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Hafnium, tetrakis(diethylamino)- in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Hafnium, tetrakis(diethylamino)- [Hf(NEt₂)₄], a critical organometallic precursor in the semiconductor and advanced materials industries. Understanding its behavior in various organic solvents is paramount for developing robust and reproducible deposition processes, such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Introduction to Hafnium, tetrakis(diethylamino)-

Hafnium, tetrakis(diethylamino)- (Hf(NEt₂)₄) is an organometallic compound featuring a central hafnium atom coordinated to four diethylamino ligands.[1] It is a yellow, moisture-sensitive liquid at room temperature.[1][2] This precursor is favored for the deposition of high-quality hafnium oxide (HfO₂) thin films, which are integral to modern semiconductor devices.[1] The diethylamino groups facilitate the compound's volatility and transport to the substrate surface, where it thermally decomposes to form the desired thin film.[1]

Key Properties:

-

Molecular Formula: C₁₆H₄₀HfN₄[1]

-

Molecular Weight: 467.01 g/mol [1]

-

Density: Approximately 1.098 g/mL at 25°C[1]

-

Melting Point: 26-29°C[1]

Principles of Solubility for Hf(NEt₂)₄

The solubility of Hf(NEt₂)₄ is governed by the principle of "like dissolves like." As a nonpolar molecule with bulky, hydrophobic ethyl groups on its periphery, it exhibits favorable solubility in nonpolar and weakly polar aprotic organic solvents. The interaction between the solute (Hf(NEt₂)₄) and the solvent molecules is primarily driven by van der Waals forces.

Conversely, its solubility is limited in highly polar and protic solvents. Protic solvents, such as water and alcohols, can react with the hafnium-nitrogen bonds, leading to hydrolysis and decomposition of the precursor.[1] This reactivity underscores the critical need for handling Hf(NEt₂)₄ under inert and anhydrous conditions.[3][4]

Solubility Profile in Common Organic Solvents

Quantitative solubility data for Hf(NEt₂)₄ is not extensively published in a consolidated format. However, based on its chemical nature and information from technical data sheets, a qualitative and semi-quantitative understanding can be established.

| Solvent Class | Specific Solvents | Solubility | Rationale and Causality |

| Aromatic Hydrocarbons | Toluene, Xylenes, Mesitylene | High | The nonpolar, aromatic nature of these solvents allows for effective van der Waals interactions with the alkyl groups of Hf(NEt₂)₄. They are excellent choices for creating stable precursor solutions for CVD and ALD. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Octane | Limited to Moderate | While nonpolar, the linear and less bulky nature of these solvents may offer slightly less favorable interactions compared to the more complex aromatic structures. Solubility is generally sufficient for many applications but may be lower than in aromatic or etheric solvents.[1] |

| Etheric Solvents | Tetrahydrofuran (THF), Diethyl ether | Good | The weak polarity and the presence of the ether oxygen in these aprotic solvents can engage in dipole-dipole interactions without reacting with the precursor. This makes them suitable solvents for synthesis and some deposition applications.[1] |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (Reacts) | Hf(NEt₂)₄ reacts violently with water and other protic solvents.[3][4][5] The Hf-N bond is susceptible to cleavage by proton sources, leading to the formation of hafnium oxides or hydroxides and diethylamine.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Good | These solvents are generally non-reactive towards Hf(NEt₂)₄ and their polarity can facilitate dissolution. However, their higher reactivity and potential for impurity introduction make them less common choices for high-purity deposition processes. |

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

Determining the solubility of Hf(NEt₂)₄ requires stringent air- and moisture-free techniques to ensure the integrity of the compound and the accuracy of the measurement. The following protocol outlines a reliable method using Schlenk line or glovebox techniques.

4.1. Materials and Equipment:

-

Hafnium, tetrakis(diethylamino)-

-

Anhydrous organic solvent of interest

-

Schlenk flasks or vials with septa

-

Inert gas (Argon or Nitrogen) supply

-

Glovebox

-

Analytical balance (inside the glovebox or with appropriate air-sensitive handling setup)

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

4.2. Step-by-Step Methodology:

-

Preparation: Ensure all glassware is rigorously dried in an oven and subsequently cooled under a stream of inert gas or inside a glovebox antechamber. Solvents must be anhydrous and deoxygenated, typically achieved by distillation over a suitable drying agent or by passing through a solvent purification system.[6]

-

Sample Preparation (in a glovebox):

-

Accurately weigh a specific amount of the chosen anhydrous solvent into a pre-weighed Schlenk flask or vial.

-

Incrementally add small, accurately weighed amounts of Hf(NEt₂)₄ to the solvent while stirring continuously.

-

-

Equilibration:

-

Seal the flask or vial and continue stirring at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Observation and Saturation Point:

-

Continue adding Hf(NEt₂)₄ until a small amount of undissolved material persists, indicating a saturated solution.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe fitted with a filter to remove any suspended particles.

-

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent under vacuum, leaving behind the dissolved Hf(NEt₂)₄.

-

Weigh the vial containing the residue to determine the mass of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved Hf(NEt₂)₄ and the volume of the solvent in which it was dissolved.

-

4.3. Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of Hf(NEt₂)₄.

Safety and Handling Considerations

Hafnium, tetrakis(diethylamino)- is a hazardous chemical that requires careful handling.[7]

-

Air and Moisture Sensitivity: It reacts violently with water and is sensitive to air.[3][4] All manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8]

-

Flammability: The compound and its vapors are flammable.[5][7] Keep away from ignition sources.

-

Toxicity and Corrosivity: It can cause severe skin burns and eye damage.[4][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

Hafnium, tetrakis(diethylamino)- demonstrates good to high solubility in a range of aprotic organic solvents, particularly aromatic hydrocarbons and ethers. A thorough understanding of its solubility characteristics is essential for the preparation of stable precursor solutions and the successful implementation of thin film deposition processes. Due to its reactive nature, strict adherence to air- and moisture-free handling protocols is critical for both safety and experimental success.

References

- Google Patents. (n.d.). The synthetic method of tetrakis (dimethylamino) hafnium.

- EvitaChem. (n.d.). Buy Hafnium, tetrakis(diethylamino)- (EVT-1482633).

- Sigma-Aldrich. (2013). Tetrakis(dimethylamido)hafnium.pdf.

- National Center for Biotechnology Information. (n.d.). Hafnium, tetrakis(diethylamino)-. PubChem.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Tetrakis(diethylamido)hafnium(IV) 99.99.

- Neilson Lab. (n.d.). the manipulation of air.sensitive compounds.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Sigma-Aldrich. (n.d.). SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET.

- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.

- Warshel Chemical Ltd. (n.d.). tetrakis(diethylamino)hafnium cas 19824-55-6.

Sources

- 1. Buy Hafnium, tetrakis(diethylamino)- (EVT-1482633) | 19962-12-0 [evitachem.com]

- 2. warshel.com [warshel.com]

- 3. umass.edu [umass.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Hafnium, tetrakis(diethylamino)- | C16H40HfN4 | CID 140612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. molan.wdfiles.com [molan.wdfiles.com]

Methodological & Application

Application Notes & Protocols: Hafnium, tetrakis(diethylamino)- in Synthesis and Materials Science

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Unique Position of Hf(NEt₂)₄

Hafnium, tetrakis(diethylamino)- [Hf(N(C₂H₅)₂)₄ or Hf(NEt₂)₄], is a versatile organometallic compound that holds a significant position at the intersection of organic synthesis and advanced materials science. As a member of the Group 4 metal amides, its chemistry is characterized by the highly polarized and reactive Hafnium-Nitrogen (Hf-N) bond. This reactivity makes Hf(NEt₂)₄ an outstanding precursor for generating catalytically active species and for the deposition of high-purity thin films.

The choice of hafnium itself is critical; it possesses a high +4 oxidation state, strong Lewis acidity, and forms robust oxides and nitrides, making it ideal for a range of applications from catalysis to microelectronics.[1] The diethylamino ligands confer specific advantages: they provide good volatility and thermal stability for vapor deposition techniques while offering a reactive site for protonolysis or ligand exchange, which is the cornerstone of its catalytic utility.

This guide provides an in-depth look at the primary applications of Hf(NEt₂)₄, focusing on its role as a precursor in Atomic Layer Deposition (ALD) and its emerging potential as a catalyst in organic transformations. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for researchers.

Critical Safety & Handling Protocols

Hafnium, tetrakis(diethylamino)- is a water-reactive, flammable liquid and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[2][3] Contact with moisture will lead to rapid hydrolysis, releasing diethylamine and forming hafnium oxides, potentially leading to a fire.[2][4]

-

Handling: All manipulations must be performed using standard Schlenk line or glovebox techniques.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[3][5][6]

-

Storage: Store in a tightly sealed container under an inert gas in a cool, dry place, away from heat and ignition sources.[2][3][5]

-

Spills: Small spills should be absorbed onto an inert adsorbent like vermiculite. Do not use water.[5][6]

Application I: Precursor for Atomic Layer Deposition (ALD)

One of the most prominent industrial applications of Hf(NEt₂)₄ is as a high-purity precursor for the Atomic Layer Deposition (ALD) of hafnium oxide (HfO₂) thin films.[7][8] HfO₂ is a high-κ dielectric material essential for manufacturing modern semiconductor devices.[8] ALD offers unparalleled control over film thickness and conformality by using sequential, self-limiting surface reactions.[7][8][9]

The Causality Behind the Choice: Hf(NEt₂)₄ is an ideal ALD precursor due to its:

-

Volatility: It has a sufficient vapor pressure at moderate temperatures (e.g., ~90°C/0.1 Torr) to allow for efficient gas-phase transport into the deposition chamber.[10]

-

Thermal Stability: It is stable enough to be vaporized without premature decomposition.[7]

-

Reactivity: The Hf-N bonds are readily cleaved by a co-reactant (like water or ozone), leading to clean and self-limiting surface chemistry.[4][7]

Workflow Diagram: ALD Cycle for HfO₂ Deposition

Caption: ALD cycle for HfO₂ using Hf(NEt₂)₄ and H₂O.

Protocol: ALD of Hafnium Oxide (HfO₂) from Hf(NEt₂)₄ and H₂O

This protocol is a representative example and specific parameters (pulse times, purge times, temperature) must be optimized for the specific ALD reactor in use.

Materials:

-

Hafnium, tetrakis(diethylamino)- (ALD grade, >99.99%)

-

Deionized water (HPLC grade)

-

Ultra-high purity Nitrogen or Argon gas

-

Silicon wafers (or other suitable substrates)

Equipment:

-

Atomic Layer Deposition (ALD) reactor

-

Substrate cleaning equipment (e.g., piranha bath, UV-ozone cleaner)

Procedure:

-

Substrate Preparation: Clean silicon wafers to remove organic contaminants and create a hydrophilic, hydroxyl-terminated surface. A standard RCA clean or similar procedure is recommended.

-

Precursor Handling: Load the Hf(NEt₂)₄ into a stainless-steel bubbler inside an inert atmosphere glovebox. Install the bubbler on the ALD reactor.

-

System Setup:

-

Set the substrate temperature within the ALD window, typically between 250°C and 350°C.[7] A mild inverse temperature dependence on growth rate is often observed.[7]

-

Heat the Hf(NEt₂)₄ bubbler to a stable temperature (e.g., 75-85°C) to achieve adequate vapor pressure.

-

Keep the H₂O source at room temperature.

-

-

Deposition Cycle: Execute the desired number of ALD cycles. A single cycle consists of four steps: a. Hf(NEt₂)₄ Pulse: Introduce Hf(NEt₂)₄ vapor into the reactor chamber for a set duration (e.g., 0.5-1.5 seconds) to allow it to react with the surface hydroxyl groups. b. Purge 1: Purge the chamber with inert gas (e.g., 5-10 seconds) to remove unreacted precursor and the diethylamine byproduct. c. H₂O Pulse: Introduce water vapor into the chamber (e.g., 0.5-1.0 seconds) to react with the hafnium-amide surface species, forming Hf-O bonds and regenerating the hydroxylated surface. d. Purge 2: Purge the chamber with inert gas (e.g., 5-10 seconds) to remove excess water and the diethylamine byproduct.

-

Film Characterization: After deposition, the film thickness can be measured using spectroscopic ellipsometry. The growth per cycle (GPC) is typically around 1.4 Å/cycle.[7] Composition can be verified by X-ray Photoelectron Spectroscopy (XPS).

| Parameter | Typical Value | Source |

| Substrate Temperature | 250 - 350 °C | [7] |

| Hf(NEt₂)₄ Source Temp. | 75 - 85 °C | [10] |

| Growth Per Cycle (GPC) | ~1.4 Å/cycle | [7] |

| Film Composition | Stoichiometric HfO₂ | [7][9] |

| Contaminants | Negligible Carbon | [7] |

Application II: Catalyst in Organic Synthesis

While less commercially developed than its ALD application, Hf(NEt₂)₄ and related hafnium amides serve as potent precatalysts in several important organic transformations. The Hf-N bond is the key functional group, enabling reactions like hydroamination and serving as a precursor for more complex catalytic systems.[1]

Catalytic Hydroamination

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing amines and enamines. Group 4 metal complexes, including those derived from Hf(NEt₂)₄, are effective catalysts for this transformation. The general mechanism involves the formation of a hafnium imido intermediate, which then undergoes a [2+2] cycloaddition with the alkyne, followed by protonolysis to regenerate the catalyst and release the product.

While direct use of Hf(NEt₂)₄ is less common in the literature than more tailored complexes, it can serve as an effective precatalyst for generating the active species in situ. The related complex Ti(NMe₂)₄ has been shown to be an effective precatalyst for alkyne hydroamination.[11]

Catalytic Cycle Diagram: Postulated Hydroamination

Caption: Postulated cycle for Hf-catalyzed alkyne hydroamination.

Representative Protocol: Intramolecular Hydroamination (Conceptual)

This protocol is based on established procedures for Group 4 metal-catalyzed hydroamination and adapted for Hf(NEt₂)₄ as the precatalyst. Optimization is required.

Materials:

-

Hafnium, tetrakis(diethylamino)-

-

Aminoalkene or aminoalkyne substrate (e.g., 2,2-diphenyl-4-penten-1-amine)

-

Anhydrous, degassed toluene

-

Internal standard (e.g., dodecane)

Equipment:

-

Inert atmosphere glovebox or Schlenk line

-

Schlenk flask or sealed reaction tube

-

Heating block or oil bath

-

GC-MS for reaction monitoring

Procedure:

-

Reaction Setup (in Glovebox):

-

To a clean, dry Schlenk flask, add the aminoalkene substrate (e.g., 1.0 mmol).

-

Add anhydrous, degassed toluene (e.g., 5 mL).

-

Add an internal standard for GC analysis.

-

-

Catalyst Preparation:

-

Prepare a stock solution of Hf(NEt₂)₄ in anhydrous toluene (e.g., 0.1 M).

-

-

Reaction Initiation:

-

Add the desired catalyst loading (e.g., 5 mol%, 0.05 mmol) of the Hf(NEt₂)₄ stock solution to the reaction flask.

-

Seal the flask tightly.

-

-

Reaction Progress:

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS to observe the consumption of starting material and the formation of the cyclized amine product.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a few drops of water or methanol to hydrolyze the catalyst.

-

Filter the mixture through a short plug of silica gel or celite to remove the hafnium oxide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

-

Other Catalytic Applications

Hafnium complexes, often generated from precursors like Hf(NEt₂)₄, are versatile catalysts.[1] They exhibit strong Lewis acidity and can catalyze a variety of reactions.[1]

-

Polymerization: Hafnium-based complexes are used to catalyze olefin polymerization, producing polyolefins with specific properties.[1]

-

Direct Amidation: While not using Hf(NEt₂)₄ directly, other hafnium complexes like [Hf(Cp)₂Cl₂] have been shown to catalyze the direct formation of amides from carboxylic acids and amines at room temperature, highlighting the potential of Hf(IV) species in C-N bond formation.[12][13][14]

-